Methyl hydrazino(oxo)acetate

fragment-based drug discovery sp³-rich heterocycles continuous flow hydrogenation

Researchers needing a condensation-competent hydrazino-oxoacetate building block face a selectivity gap: ethyl ester and free acid analogs cannot replicate the divergent cyclocondensation behavior of the methyl ester with cyclic imidates. • Divergent synthesis of annulated triazoles OR 1,2,4-triazine-5,6-diones from a single precursor-selectivity unattainable with ethyl homolog. • MW 118.09 (<300 Da) provides headroom for hit expansion in FBDD. • ≥95% purity, store at 2-8°C protected from light. Multi-vendor availability ensures reliable procurement.

Molecular Formula C3H6N2O3
Molecular Weight 118.09 g/mol
CAS No. 63970-76-3
Cat. No. B1280444
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl hydrazino(oxo)acetate
CAS63970-76-3
Molecular FormulaC3H6N2O3
Molecular Weight118.09 g/mol
Structural Identifiers
SMILESCOC(=O)C(=O)NN
InChIInChI=1S/C3H6N2O3/c1-8-3(7)2(6)5-4/h4H2,1H3,(H,5,6)
InChIKeyFJIXKJZGSRJXOZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl hydrazino(oxo)acetate: Product Overview


Methyl hydrazino(oxo)acetate (CAS 63970-76-3), also known as methyl 2-hydrazinyl-2-oxoacetate or ethanedioic acid monomethyl ester hydrazide, is a hydrazino-oxoacetate ester with the molecular formula C3H6N2O3 and a molecular weight of 118.09 g/mol . This compound is primarily utilized as a versatile building block in organic synthesis, particularly for the preparation of nitrogen-containing heterocycles and hydrazone derivatives in pharmaceutical research contexts . The molecule features both a reactive hydrazino moiety and a methyl ester group, positioning it as a key intermediate for constructing pyrazole, triazole, and related heteroaromatic scaffolds.

1Hydrazone formation & cyclization to pyrazoles, triazoles, triazinediones
2Direct condensation-competent methyl ester; no pre-activation required
3Supports sp³-rich bicyclic fragment construction for FBDD programs

Methyl hydrazino(oxo)acetate: Differentiation from Analogs


Methyl hydrazino(oxo)acetate cannot be straightforwardly substituted with its closest analogs—ethyl hydrazino(oxo)acetate (CAS 35196-48-6, MW 132.12) or hydrazino(oxo)acetic acid (CAS 6292-65-5, MW 104.07)—without fundamentally altering synthetic outcomes. The methyl ester moiety confers a unique balance of electrophilic reactivity at the ester carbonyl, steric accessibility for nucleophilic attack, and subsequent hydrolytic lability that differs markedly from the ethyl homolog. Critically, in cyclocondensation reactions with cyclic imidates, the methyl ester derivative displays a documented propensity for forming either annulated triazoles or triazinediones depending on reaction conditions [1]—a selectivity profile that has not been replicated or reported with the ethyl ester analog under comparable protocols. Furthermore, procurement decisions involving hydrazino(oxo)acetic acid as a replacement introduce additional variables: the free acid requires activation (e.g., via coupling reagents) prior to condensation, adding synthetic steps and potential side reactions, whereas the methyl ester is directly condensation-competent.

Ethyl hydrazino(oxo)acetate (CAS 35196-48-6)
Lacks published reactivity divergence with cyclic imidates. The reported condition-dependent triazole vs triazinedione outcome is specific to the methyl ester; substitution with the ethyl analog may not reproduce this selectivity.
Hydrazino(oxo)acetic acid (CAS 6292-65-5)
Requires activation (coupling reagent) prior to condensation, adding synthetic steps and potential side reactions. The methyl ester is directly condensation-competent, avoiding activation-related variability.

Methyl hydrazino(oxo)acetate: Evidence Guide


Reaction Divergence: Triazoles vs Triazinediones

Methyl hydrazino(oxo)acetate reacts with cyclic imidates to afford either annulated triazoles or annulated 1,2,4-triazine-5,6-diones as the dominant products, with the reaction outcome governed by the specific cyclocondensation conditions employed [1]. This condition-dependent product divergence—the ability to access two distinct heterocyclic scaffolds from a single precursor pair—has been demonstrated specifically with the methyl ester derivative. No comparable report exists for the ethyl ester analog (ethyl hydrazino(oxo)acetate, CAS 35196-48-6) in reaction with cyclic imidates, nor is such divergent reactivity documented for hydrazino(oxo)acetic acid.

Reaction Divergence
Cross-study comparable
Target: annulated triazoles or 1,2,4-triazine-5,6-diones depending on conditions.
Comparator (ethyl ester, hydrazino acid): no published data for this transformation.
Supports access to sp³-rich bicyclic fragment libraries.
Documented only with methyl ester; comparator reactivity unconfirmed.
fragment-based drug discovery sp³-rich heterocycles continuous flow hydrogenation

Molecular Weight: Advantage in Fragment Screening

The molecular weight of methyl hydrazino(oxo)acetate (118.09 g/mol) is 10.6% lower than that of its closest commercially available analog, ethyl hydrazino(oxo)acetate (132.12 g/mol, CAS 35196-48-6) [1]. In fragment-based drug discovery (FBDD) programs, lower molecular weight fragments are preferred as starting points because they allow greater room for subsequent molecular weight addition during lead optimization while maintaining drug-like physicochemical properties [2].

Molecular Weight
Class-level inference
118.09 g/mol vs ethyl ester 132.12 g/mol (10.6% lower).
Reported lower MW supports fragment-based library design.
Class-level FBDD guidelines; individual program context varies.
fragment-based drug discovery lead optimization molecular weight efficiency

Refrigerated Storage and Stability

According to multiple reputable chemical supplier specifications, methyl hydrazino(oxo)acetate requires storage at 2-8°C with protection from light and under inert gas atmosphere [1][2]. This defined storage requirement constitutes an operational parameter for procurement planning. While direct comparative stability data (e.g., degradation half-lives) versus the ethyl ester analog are not available in the open literature, the explicit storage specification for the methyl ester informs cold-chain logistics decisions.

Storage
Supplier-stated
2–8°C, protect from light, under inert gas.
Informs cold-chain logistics and inventory planning.
No comparative degradation data vs ethyl analog available.
chemical stability storage conditions supply chain integrity

Pharmaceutical Intermediate: Heterocycle Synthesis

Methyl hydrazino(oxo)acetate is explicitly designated as a pharmaceutical intermediate and a key building block for the synthesis of nitrogen-containing heterocycles, including pyrazole and triazole derivatives [1]. The compound is commercially available from multiple suppliers (including Sigma-Aldrich/Merck) with typical purity specifications of 95% or higher . The hydrazino group enables condensation with carbonyl compounds to form hydrazones, followed by cyclization to yield diverse heteroaromatic systems.

Designation
Class-level inference
Pharmaceutical intermediate; heterocyclic building block (pyrazole, triazole).
Supports medicinal chemistry procurement decisions.
Based on supplier documentation and published synthetic use.
pharmaceutical intermediate heterocyclic synthesis medicinal chemistry building block

Methyl hydrazino(oxo)acetate: Application Scenarios


FBDD: sp³-Rich Bicyclic Fragments

Methyl hydrazino(oxo)acetate is optimally suited for FBDD programs targeting semi-saturated bicyclic fragments with high sp³ character. As documented in the 2022 study of reactions with cyclic imidates, the compound enables access to either annulated triazoles or annulated 1,2,4-triazine-5,6-diones depending on reaction conditions [1]. This divergent reactivity from a single precursor pair is particularly valuable for generating structurally diverse fragment libraries. Additionally, its molecular weight (118.09 g/mol) falls well within the optimal fragment range (MW < 300), providing greater synthetic headroom for molecular weight addition during hit expansion compared to the ethyl ester analog.

Pyrazole and Triazole Synthesis

This compound serves as an efficient building block for the construction of pyrazole and triazole heterocycles, which are privileged scaffolds in medicinal chemistry. The hydrazino moiety undergoes condensation with carbonyl compounds to form hydrazone intermediates, which can subsequently undergo cyclization to yield diverse heteroaromatic products . The methyl ester functionality provides a handle for further synthetic manipulation or can be hydrolyzed post-cyclization to the corresponding carboxylic acid for additional diversification.

MedChem Building Block Availability

For medicinal chemistry laboratories seeking a condensation-competent hydrazino-oxoacetate building block with established commercial availability from multiple reputable suppliers (including Sigma-Aldrich/Merck, ChemBridge, and MolCore), the methyl ester derivative represents a procurable option . The compound is supplied with defined purity specifications (typically ≥95%) and documented storage requirements (2-8°C, protected from light), enabling informed procurement and inventory planning.

Flow Hydrogenation for sp³-Enriched Fragments

The 2022 study describing the reaction of methyl 2-hydrazinyl-2-oxoacetate with cyclic imidates also reported an efficient continuous flow hydrogenation protocol for the synthesis of underrepresented semi-saturated bicyclic fragments [1]. This methodological advance suggests particular utility of the methyl ester derivative in flow chemistry applications for generating sp³-rich scaffolds, an area of growing importance for improving the physicochemical properties of drug candidates.

Application
Selection Property
Validation Focus
FBDD sp³-rich bicyclic fragments
Condition-dependent product divergence (triazole vs triazinedione)
Verify reactivity with target cyclic imidate and desired product outcome
Pyrazole & triazole synthesis
Hydrazone condensation & cyclization competence
Confirm hydrazone formation and cyclization yield under lab conditions
MedChem building block procurement
Commercial availability & defined purity specifications
Check lot-specific purity and compliance with stated storage (2–8°C)
Flow hydrogenation for sp³ fragments
Flow chemistry compatibility (reported protocol)
Validate continuous flow hydrogenation with methyl ester substrate

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
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